![molecular formula C23H23N3O6 B4579450 6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one
Vue d'ensemble
Description
This compound is a part of the chromen-2-one family, which has been extensively studied for its diverse chemical and physical properties. The interest in this compound stems from its unique structure, incorporating elements such as a methoxy group, a piperazine moiety, and a nitrobenzoyl group, which suggest potential for varied chemical reactivity and applications in materials science, pharmacology, and organic synthesis.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves strategies like Friedel-Crafts acylation, domino reactions, and etherification. For example, Bam & Chalifoux (2018) demonstrated a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives using a domino Friedel-Crafts acylation sequence, suggesting a potential pathway for synthesizing our target compound by adjusting the starting materials and conditions to incorporate the specific substituents (Bam & Chalifoux, 2018).
Molecular Structure Analysis
The crystal structure and molecular geometry of related chromen-2-one derivatives have been characterized, showing diverse conformations and supramolecular arrangements due to variations in substituents. Inglebert et al. (2014) described the crystal structure of a chromen-2-one derivative, highlighting the impact of different functional groups on the molecule's conformation and interactions (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromen-2-one compounds are known to undergo various chemical reactions, including domino reactions, cycloadditions, and substitutions, influenced by their functional groups. Korotaev et al. (2013) explored domino reactions involving chromen-2-one derivatives, indicating the potential chemical versatility of our target compound (Korotaev et al., 2013).
Applications De Recherche Scientifique
Antioxidative Properties
Studies on compounds similar to "6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one" have demonstrated significant antioxidative activities. For instance, compounds isolated from the aerial part of Piper elongatum VAHL., such as asebogenin, showed stronger antioxidative activity than α-tocopherol, suggesting potential applications in combating oxidative stress-related diseases or in the development of antioxidant supplements (Masuoka et al., 1997).
Antibacterial Properties
Novel piperazine-linked methylene-bis-coumarins have been synthesized and tested for their antibacterial activity against human pathogenic strains, with certain derivatives showing potent inhibitory activity. This indicates potential applications in developing new antibacterial agents to combat resistant bacterial infections (Nagaraj et al., 2019).
Anti-inflammatory and Antimicrobial Activity
Piperazine derivatives of flavone have been prepared and screened for their anti-inflammatory and antimicrobial activities. Some of these compounds exhibited promising anti-inflammatory activity and potent antimicrobial agent efficacy, suggesting applications in the development of new treatments for inflammatory and microbial diseases (Hatnapure et al., 2012).
Antileishmanial Potential
Compounds isolated from Piper dennisii Trelease showed antileishmanial activity, with one compound exhibiting significant activity against Leishmania amazonensis. This suggests potential applications in the development of treatments for leishmaniasis, a parasitic disease (Cabanillas et al., 2012).
Propriétés
IUPAC Name |
6-methoxy-4-[[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-15-3-4-16(11-20(15)26(29)30)23(28)25-9-7-24(8-10-25)14-17-12-22(27)32-21-6-5-18(31-2)13-19(17)21/h3-6,11-13H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFPUDTTYNSKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579368.png)
![1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B4579377.png)
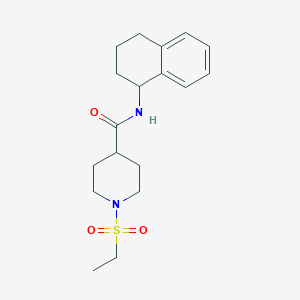

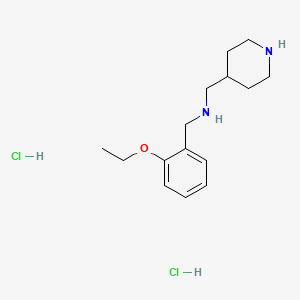
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)
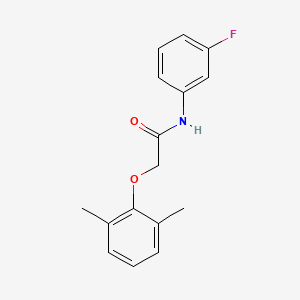
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
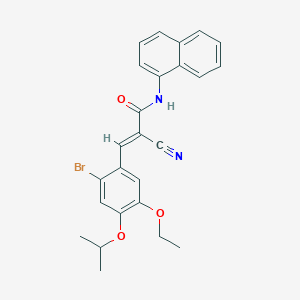
![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)
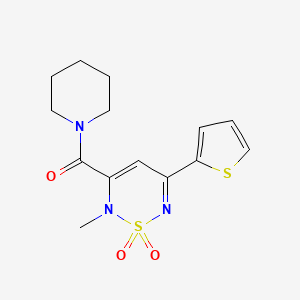

![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)